1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene

Description

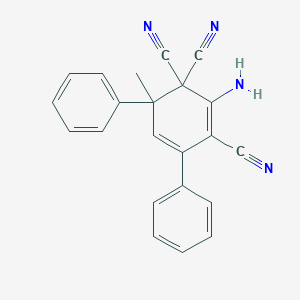

1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and phenyl rings

Properties

CAS No. |

71908-64-0 |

|---|---|

Molecular Formula |

C22H16N4 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-amino-6-methyl-4,6-diphenylcyclohexa-2,4-diene-1,1,3-tricarbonitrile |

InChI |

InChI=1S/C22H16N4/c1-21(17-10-6-3-7-11-17)12-18(16-8-4-2-5-9-16)19(13-23)20(26)22(21,14-24)15-25/h2-12H,26H2,1H3 |

InChI Key |

ZGNIHRDVKKGEEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C(=C(C1(C#N)C#N)N)C#N)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene typically involves the reaction of benzylidenemalononitrile with (1-cyclopropylethylidene) malononitrile . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can modify the cyano groups, potentially leading to the formation of amines or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the cyano groups or phenyl rings, leading to a wide range of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary amines.

Scientific Research Applications

1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research into its medicinal properties could lead to the discovery of new drugs or therapeutic agents.

Industry: The compound may be used in the production of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism by which 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene exerts its effects involves interactions with various molecular targets. For instance, it may stimulate the action of enzymes like choline acetyltransferase, leading to increased production of acetylcholine . This, in turn, can result in enhanced synthesis of RNA in different tissues, influencing various biological processes.

Comparison with Similar Compounds

1-Amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene: This compound shares a similar core structure but with different substituents, leading to variations in its chemical properties and applications.

5-Methylcyclohexa-1,3-diene: While structurally simpler, this compound can undergo similar types of reactions and serves as a useful comparison for understanding the reactivity of more complex derivatives.

Uniqueness: 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene is unique due to its combination of multiple cyano groups and phenyl rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Biological Activity

The compound 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene can be described as follows:

- Molecular Formula : C19H14N4

- Molecular Weight : 314.34 g/mol

- IUPAC Name : 1-amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene

This compound features a cyclohexadiene core with multiple cyano and phenyl substituents, which contribute to its unique reactivity and potential biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The tricyano and diphenyl groups are believed to play a crucial role in scavenging free radicals. A study evaluating the antioxidant capacity of various cyano-substituted compounds found that those with multiple electron-withdrawing groups showed enhanced activity due to increased stability of the radical species formed during oxidation processes .

Enzyme Inhibition

1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds with similar structural motifs have shown selective inhibition of MAO-A over MAO-B, suggesting a pathway for further investigation into its neuroprotective effects .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties as well. Several derivatives of cyano-substituted compounds have demonstrated efficacy against various bacterial strains. In vitro studies have indicated that modifications to the phenyl groups can enhance antimicrobial activity by increasing membrane permeability .

Synthesis and Evaluation

A notable study synthesized several derivatives of 1-amino compounds to evaluate their biological activities. Among these derivatives, specific modifications led to increased potency against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the introduction of additional electron-withdrawing groups significantly improved antimicrobial efficacy .

Comparative Analysis of Biological Activities

| Compound Name | Antioxidant Activity | MAO Inhibition | Antimicrobial Efficacy |

|---|---|---|---|

| 1-Amino-2,6,6-tricyano-3,5-diphenyl-5-methylcyclohexa-1,3-diene | Moderate | Yes | Yes |

| Derivative A (with additional halogen substitution) | High | Yes | Moderate |

| Derivative B (with aliphatic chain extension) | Low | No | High |

This table summarizes the comparative biological activities observed for 1-amino compounds and their derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.